molecular formula C14H12N2O B130945 (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one CAS No. 847926-88-9

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one

Cat. No.: B130945
CAS No.: 847926-88-9
M. Wt: 224.26 g/mol
InChI Key: NIDGAHURPWFSKR-ZDUSSCGKSA-N
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Description

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is a chiral compound with a unique structure that includes a dibenzoazepine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one typically involves the following steps:

    Formation of the Dibenzoazepine Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents such as ammonia or amines.

    Chiral Resolution: The chiral center can be resolved using chiral catalysts or by separation of diastereomers formed with chiral auxiliaries.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups such as halides, alkyl, or aryl groups.

Scientific Research Applications

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Dibenzoazepine Derivatives: Compounds with similar core structures but different functional groups.

    Tricyclic Antidepressants: Such as amitriptyline and imipramine, which share structural similarities.

Uniqueness

(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one is unique due to its specific chiral configuration and the presence of an amino group, which can significantly influence its biological activity and chemical reactivity compared to other dibenzoazepine derivatives.

Properties

IUPAC Name

(7S)-7-amino-5,7-dihydrobenzo[d][1]benzazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)16-14(13)17/h1-8,13H,15H2,(H,16,17)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDGAHURPWFSKR-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)NC3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)[C@@H](C(=O)NC3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90648657
Record name (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847926-88-9
Record name (7S)-7-Amino-5,7-dihydro-6H-dibenzo[b,d]azepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90648657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.1 g (0.29 mmol) (RS)-7-amino-5-(4-methoxy-benzyl)-5H,7H-dibenzo[b,d]azepin-6-one in 8 ml of dichloromethane at 0° C. temperature 0.67 ml (8.7 mmol) of trifluoroacetic acid and 0.25 ml of trifluoromethansulfonic acid (2.9 mmol) were added and the mixture was stirred for 4 hours at room temperature. After concentration of the mixture at 40° C. in vacuo an aqueous NaHCO3 solution was added and the mixture extracted two times with ethyl acetate. The combined organic layers were dried (MgSO4). After evaporation of the solvent a light yellow oil was obtained, that was used directly in the next step.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.67 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 2
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 3
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 4
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 5
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Reactant of Route 6
(S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one
Customer
Q & A

Q1: What is the significance of the crystallization-induced dynamic resolution (CIDR) method used in synthesizing (S)-7-Amino-5H,7H-dibenzo[b,d]azepin-6-one?

A1: The research highlights the use of CIDR as a highly efficient method for obtaining enantiomerically pure this compound [, ]. This technique utilizes a racemization catalyst (3,5-dichlorosalicylaldehyde) alongside a chiral resolving agent (Boc-d-phenylalanine) to selectively crystallize the desired (S)-enantiomer from a racemic mixture. This process offers a significant advantage over traditional resolution methods, as it allows for a theoretical yield of 100% of the desired enantiomer []. This increased efficiency makes it a valuable approach for large-scale synthesis of this compound, a key component in the development of γ-secretase inhibitors.

Q2: Why is this compound considered an important scaffold for γ-secretase inhibitors?

A2: this compound serves as a key structural element in the development of γ-secretase inhibitors []. Though the provided research does not delve into the specific interactions, it highlights the compound's role as a building block for these inhibitors. Further research is needed to fully understand how modifications to this scaffold influence the activity and selectivity of the resulting γ-secretase inhibitors.

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